molecular formula C18H14Cl2N2O4 B267877 2-{3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

2-{3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No. B267877
M. Wt: 393.2 g/mol
InChI Key: RJWFYJNAXVJKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a synthetic compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. The compound is known by its chemical name, and it has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-{3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is not fully understood. However, studies have shown that the compound inhibits the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. Inhibition of COX enzymes by the compound leads to a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have shown that 2-{3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has significant biochemical and physiological effects. The compound has been found to inhibit the production of nitric oxide, which is known to play a role in inflammation and pain. It has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, the compound has been found to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10).

Advantages and Limitations for Lab Experiments

The advantages of using 2-{3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide in lab experiments include its ability to inhibit COX enzymes, reduce inflammation, and induce apoptosis in cancer cells. However, the compound has limitations in terms of its solubility and stability, which may affect its effectiveness in experiments.

Future Directions

There are several future directions for the research on 2-{3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide. One direction is to explore its potential use in cancer therapy and to investigate its mechanism of action in inducing apoptosis in cancer cells. Another direction is to study the compound's potential use in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, further research is needed to optimize the synthesis method of the compound and to improve its solubility and stability for use in lab experiments.
Conclusion:
In conclusion, 2-{3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a synthetic compound that has potential therapeutic applications in various fields. The compound has been synthesized using different methods, and its mechanism of action is not fully understood. However, studies have shown that the compound has significant biochemical and physiological effects, including its ability to inhibit COX enzymes, reduce inflammation, and induce apoptosis in cancer cells. The compound has advantages and limitations for use in lab experiments, and there are several future directions for research on the compound.

Synthesis Methods

The synthesis of 2-{3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide can be achieved using different methods. One of the most common methods is the reaction of 2-(2,4-dichlorophenyl)-2-oxoethylamine with ethyl 3-amino-4-oxobutanoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields the desired compound as a yellow solid.

Scientific Research Applications

2-{3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been studied for its potential therapeutic applications in various fields. The compound has been found to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.

properties

Product Name

2-{3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Molecular Formula

C18H14Cl2N2O4

Molecular Weight

393.2 g/mol

IUPAC Name

2-[3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C18H14Cl2N2O4/c19-10-5-6-11(13(20)7-10)15(23)8-18(26)12-3-1-2-4-14(12)22(17(18)25)9-16(21)24/h1-7,26H,8-9H2,(H2,21,24)

InChI Key

RJWFYJNAXVJKKX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=C(C=C(C=C3)Cl)Cl)O

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

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